重铬酸钾

描述

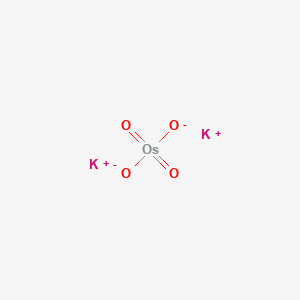

Dipotassium osmate, also known as Potassium osmate(VI) dihydrate, is a hydroscopic transition metal compound soluble in water and methanol . It is widely used as a reagent/catalyst to synthesize Os compounds .

Synthesis Analysis

Potassium osmate is prepared by reducing osmium tetroxide with ethanol . The reaction is as follows:

Alkaline oxidative fusion of osmium metal also affords this salt .

Molecular Structure Analysis

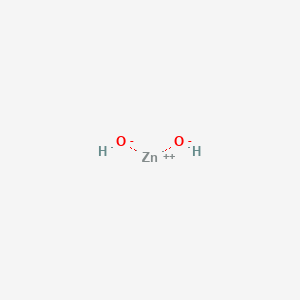

The complex anion of Dipotassium osmate is octahedral . Like related d2 dioxo complexes, the oxo ligands are trans . The Os=O and Os-OH distances are 1.75(2) and 1.99(2) Å, respectively . It is a relatively rare example of a metal oxo complex that obeys the 18e rule .

Chemical Reactions Analysis

Dipotassium osmate is used as a reagent for the stereoselective synthesis of 2,3,4-unprotected β-N-Glycopyranosides via palladium-catalyzed Tsuji-Trost amination . It is also used as a catalyst for asymmetric synthesis of carboranylated diols bearing two adjacent stereocenters . Furthermore, it is used to prepare Osmium complexes for voltammetric analysis of polysaccharides .

Physical And Chemical Properties Analysis

Dipotassium osmate is a diamagnetic purple salt . When dissolved in water, a pink solution is formed, but when dissolved in methanol, the salt gives a blue solution .

科学研究应用

电子显微镜染色: 四甲基重铬酸钾 (DTMO) 在植物和真菌超微结构的电子显微镜研究中很有价值 (Hinckley 和 Murphy,1975).

有机化学中的催化: 六卤代重铬酸钾 K2OsX6 用作烯烃异构化的催化前体 (Flamini 和 Giuliani,1983).

氧化石墨烯还原: 磷酸二氢钾是一种高效且环保的还原剂,用于生产氧化石墨烯纳米片 (Zhang 等,2013).

电池负极材料: 对苯二甲酸二钾是一种有前途的钾离子电池负极材料,显示出高容量和保持率 (Ghosh 等,2020).

海洋天然产物: 从红藻类海松中,重铬酸钾产生特定的溴苯酚衍生物 (Weinstein 等,1975).

医疗应用: 甲壳素/磷酸二氢钾水凝胶显着降低骨肉瘤和心脏/皮肤毒性 (Ta 等,2009).

牙本质过敏治疗: 含有草酸二氢钾一水合物的条带用于缓解牙本质过敏 (Drake 等,2018).

水生杂草控制: 内吸盐二钾盐与铜或百草枯结合,可在水生环境中控制轮叶黑藻 (Pennington 等,2001).

皮肤输送系统: 含有甘草酸二钾的弹性脂质体增加了抗炎剂的皮肤沉积 (Trotta 等,2002).

抗病毒活性: 甘草酸二钾对猪繁殖和呼吸系统病毒 (PRRSV) 表现出抑制活性 (Liu Hong-quan,2013).

骨密度扫描: 磷酸二氢钾模型用于 CT 扫描,以确定骨标本的矿物质密度 (Chen 和 Lam,1997).

除草剂降解研究: 水生环境中内吸盐二钾盐的微生物降解受沉积物影响 (Islam 等,2018).

犬焦虑治疗: 克罗拉西泮二钾与氟西汀结合,治疗犬的焦虑症 (Pineda 等,2014).

抗焦虑药评估: 克罗拉西泮二钾 ('Tranxene') 已被研究其在治疗焦虑症方面与地西泮的相似性 (Cooper 等,1973).

安全和危害

Dipotassium osmate is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers

One relevant paper titled “Chemical aspects of glycogen contrast-staining by potassium osmate” discusses the use of potassium osmate in combination with other additives such as potassium ferrocyanide and certain nitrogen heterocyclic compounds, such as triazoles . The paper explores the reaction sequence leading to contrast-stained glycogen, with a primary reaction being the formation of glycogen osmate .

属性

IUPAC Name |

dipotassium;dioxido(dioxo)osmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4O.Os/q2*+1;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVOCSLPMGHXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Os](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Violet hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Potassium osmate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dipotassium osmate | |

CAS RN |

19718-36-6 | |

| Record name | Potassium osmate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019718366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate (OsO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium(VI) osmiate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM OSMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNI6UL5029 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

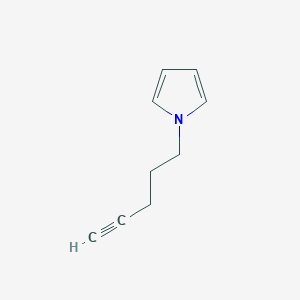

![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)